3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
CAS No.: 2091606-48-1
VCID: VC7876379
Molecular Formula: C8H3BrF4O2
Molecular Weight: 287.01 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with a molecular formula of C₈H₃BrF₄O₂ and a molecular weight of approximately 287.01 g/mol . This compound features a benzoic acid structure substituted with bromine, fluorine, and trifluoromethyl groups, which significantly influence its chemical reactivity and biological properties. The presence of multiple electronegative atoms enhances its lipophilicity and may affect its interaction with biological targets. Applications and Biological Studies3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is of interest in medicinal chemistry due to its potential interactions with biological targets. Preliminary studies suggest it may interact with proteins involved in metabolic pathways, but comprehensive studies are necessary to establish its efficacy and safety profile. The compound's unique structure allows for potential interactions that could be exploited in drug design. Comparison with Similar CompoundsSeveral compounds share structural similarities with 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid, including variations in the positions of the bromine and fluorine substituents. These variations can affect the chemical reactivity and biological activities of the compounds.
Safety and Handling3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is classified as a hazardous substance with specific safety precautions required for handling. It is categorized under UN# 2811, Class 6.1, with hazard statements including H301, H311, and H331 .
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CAS No. | 2091606-48-1 | ||||||||||||||||||||||
Product Name | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | ||||||||||||||||||||||
Molecular Formula | C8H3BrF4O2 | ||||||||||||||||||||||
Molecular Weight | 287.01 g/mol | ||||||||||||||||||||||
IUPAC Name | 3-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid | ||||||||||||||||||||||
Standard InChI | InChI=1S/C8H3BrF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | ||||||||||||||||||||||
Standard InChIKey | BECOJVSNSCGNHO-UHFFFAOYSA-N | ||||||||||||||||||||||
SMILES | C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F | ||||||||||||||||||||||
Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)F)Br)C(F)(F)F | ||||||||||||||||||||||
PubChem Compound | 22253015 | ||||||||||||||||||||||
Last Modified | Aug 19 2023 |
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